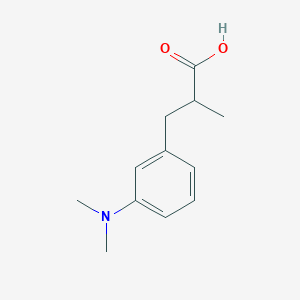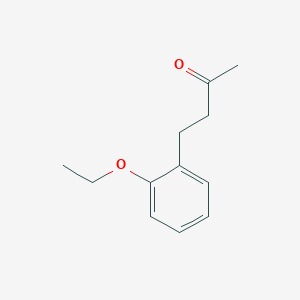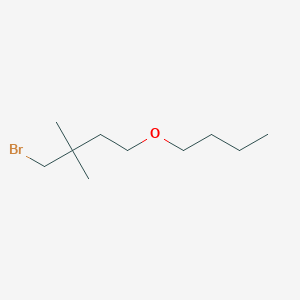
1-Bromo-4-butoxy-2,2-dimethylbutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4-butoxy-2,2-dimethylbutane is an organic compound with the molecular formula C10H21BrO. It is a halogenated ether, characterized by the presence of a bromine atom and a butoxy group attached to a dimethylbutane backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-butoxy-2,2-dimethylbutane can be synthesized through the reaction of 4-butoxy-2,2-dimethylbutanol with a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr). The reaction typically occurs under reflux conditions, where the alcohol is converted to the corresponding bromide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-butoxy-2,2-dimethylbutane undergoes several types of chemical reactions, including:
Nucleophilic Substitution (SN2): The bromine atom can be replaced by various nucleophiles such as hydroxide (OH-), cyanide (CN-), or alkoxide ions (RO-).
Elimination (E2): Under strong basic conditions, the compound can undergo elimination to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Typical reagents include sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Elimination: Strong bases such as potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF) are commonly used.
Major Products:
Substitution Reactions: Depending on the nucleophile, products can include alcohols, nitriles, or ethers.
Elimination Reactions: The major products are alkenes, specifically 2,2-dimethyl-1-butene.
Scientific Research Applications
1-Bromo-4-butoxy-2,2-dimethylbutane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of enzyme-catalyzed reactions involving halogenated substrates.
Medicine: Research into potential pharmaceutical applications, particularly in the development of novel drug candidates.
Industry: It serves as a precursor in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-4-butoxy-2,2-dimethylbutane in chemical reactions involves the formation of a transition state where the bromine atom is displaced by a nucleophile or eliminated to form a double bond. The molecular targets and pathways depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
1-Bromo-2,2-dimethylbutane: Shares a similar structure but lacks the butoxy group.
4-Bromo-2,2-dimethylbutane: Similar but with the bromine atom in a different position.
1-Bromo-4-(tert-butoxy)-2,2-dimethylbutane: Contains a tert-butoxy group instead of a butoxy group.
Properties
Molecular Formula |
C10H21BrO |
|---|---|
Molecular Weight |
237.18 g/mol |
IUPAC Name |
1-bromo-4-butoxy-2,2-dimethylbutane |
InChI |
InChI=1S/C10H21BrO/c1-4-5-7-12-8-6-10(2,3)9-11/h4-9H2,1-3H3 |
InChI Key |
ZOAAESWDNWUPLN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCCC(C)(C)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[6-(2-Methoxyethyl)-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl]ethan-1-aminedihydrochloride](/img/structure/B13581589.png)
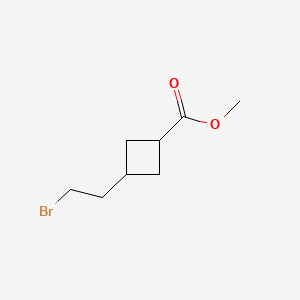

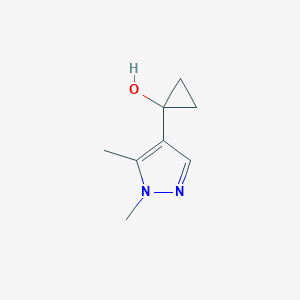

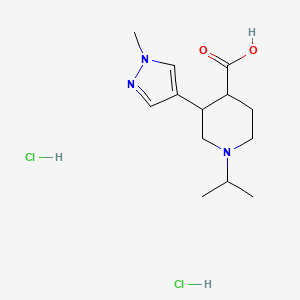
![4-({[4-benzyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile](/img/structure/B13581605.png)
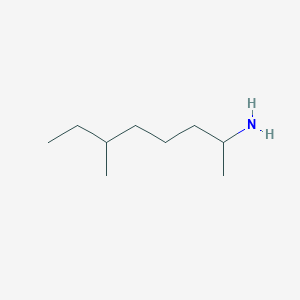

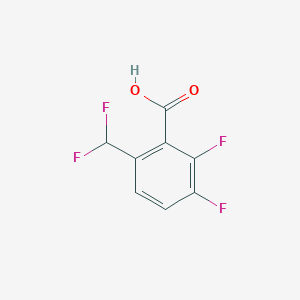
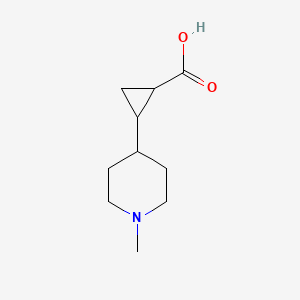
![tert-butyl N-[2-hydroxy-2-(3-hydroxyphenyl)ethyl]carbamate](/img/structure/B13581636.png)
